DS-6051B is classified as a small molecule inhibitor and belongs to the category of targeted cancer therapies. It was developed through high-throughput screening and chemical optimization processes aimed at enhancing its selectivity and potency against specific kinase targets . The compound has shown significant preclinical activity against various ROS1 mutations, making it a focal point in ongoing clinical trials .
The synthesis of DS-6051B involves several key steps:
The synthesis process emphasizes the importance of structure-activity relationships in drug development, allowing researchers to refine compounds to achieve desired biological activities .
The molecular structure of DS-6051B features a complex arrangement that enables its interaction with the ATP-binding site of the target kinases. The compound's structural formula includes various functional groups that contribute to its binding affinity and selectivity.
Key structural data includes:
DS-6051B's primary chemical reactions involve its binding interactions with target kinases:
The mechanism of action for DS-6051B involves:
Quantitative data from preclinical studies indicate that DS-6051B achieves IC50 values in the low nanomolar range against various mutant forms of ROS1, highlighting its potency .
DS-6051B exhibits several notable physical and chemical properties:
These properties are critical for determining the optimal delivery method and dosage forms for clinical use .
DS-6051B is primarily used in clinical settings for:
The compound's ability to target specific genetic alterations makes it a valuable tool in precision medicine approaches for cancer treatment, contributing to improved patient outcomes in targeted therapy regimens .
DS-6051b (taletrectinib) demonstrates exceptional selectivity for ROS1 and the tropomyosin receptor kinase (TRK) family (NTRK1, NTRK2, NTRK3). Kinase profiling assays against 160 kinases revealed that DS-6051b achieves sub-nanomolar half-maximal inhibitory concentrations (IC₅₀) against recombinant ROS1 (0.2 nM), NTRK1 (0.85 nM), and NTRK3 (0.83 nM) kinases in biochemical assays [1] [2]. At a concentration of 0.2 μM, DS-6051b exhibits near-complete inhibition (>90%) of only four additional kinases: ACK, ALK, DDR1, and LTK, while showing minimal activity against the remaining 152 kinases tested [1]. This selectivity profile positions DS-6051b as a highly targeted therapeutic agent for cancers driven by ROS1 or NTRK fusions.
Table 1: Kinase Inhibition Profile of DS-6051b
Kinase Target | IC₅₀ (nM) | Inhibition at 0.2 μM |
---|---|---|
ROS1 | 0.2 | >99% |
NTRK1 | 0.85 | >95% |
NTRK3 | 0.83 | >95% |
ALK | Not reported | >90% |
ACK | Not reported | >90% |
LTK | Not reported | >90% |
Other kinases (152) | >1000 | <20% |
Cellular assays further validate this selectivity. DS-6051b inhibits proliferation of CD74-ROS1-driven Ba/F3 cells (IC₅₀ = 3 nM) and SLC34A2-ROS1-driven HCC78 lung cancer cells (IC₅₀ = 20 nM), significantly outperforming crizotinib in both models [1]. Similarly, in TPM3-NTRK1 fusion-positive KM12 colorectal cancer cells and Ba/F3 models expressing ETV6-NTRK1/2/3 fusions, DS-6051b achieves IC₅₀ values between 3–20 nM [1]. This cellular potency against both wild-type and resistance-mutant kinases underscores its therapeutic potential in fusion-driven cancers.
The molecular structure of DS-6051b enables its unique ability to engage both ROS1 and NTRK kinases with high affinity. The compound features an indole- or azaindole-derived scaffold, a privileged structural motif in kinase inhibitor design that optimally occupies the adenine-binding region of the ATP pocket [5]. This scaffold forms critical hydrogen bonds with conserved residues in the hinge region of both kinases. Specifically, the nitrogen atoms of DS-6051b’s azaindole core form hydrogen bonds with the backbone carbonyl of ROS1 Met2029 and the amide nitrogen of NTRK1 Glu590—interactions essential for high-affinity binding [1] [3].
Co-crystallization studies reveal that DS-6051b adopts a U-shaped conformation within the ATP-binding cleft, allowing its aryloxy moiety to penetrate the hydrophobic back pocket of ROS1 and NTRK1 [3]. This deep positioning enables interactions with key residues such as ROS1 Leu2027 and NTRK1 Leu657, enhancing binding stability. The compound’s 2,4-difluoro-2-methylpropoxy side chain projects toward the solvent front, where its steric bulk and fluorine atoms provide selectivity against kinases with larger gatekeeper residues [1] [4]. This structural arrangement explains the simultaneous nanomolar potency against ROS1 and NTRK family members despite their sequence divergence.
Table 2: Key Binding Interactions of DS-6051b in ROS1 and NTRK1
Kinase Domain | Residue | Interaction Type | Functional Role |
---|---|---|---|
Hinge region | ROS1 Met2029 | Hydrogen bond (backbone) | Anchors inhibitor scaffold |
Hinge region | NTRK1 Glu590 | Hydrogen bond (backbone) | Anchors inhibitor scaffold |
Hydrophobic back | ROS1 Leu2027 | Van der Waals | Stabilizes U-shaped conformation |
Hydrophobic back | NTRK1 Leu657 | Van der Waals | Stabilizes U-shaped conformation |
Solvent front | ROS1 Gly2032 | Steric complementarity | Overcomes G2032R resistance |
Solvent front | NTRK1 Gly595 | Steric complementarity | Overcomes G595R resistance |
DS-6051b functions as a competitive ATP antagonist, directly binding to the catalytic cleft of ROS1. Kinetic analyses demonstrate that DS-6051b binding increases the Michaelis constant (Kₘ) for ATP without altering the maximal reaction velocity (Vₘₐₓ), confirming direct competition with ATP [1]. This binding mode effectively blocks the transfer of phosphate groups to substrate proteins, thereby abolishing downstream signaling through MAPK and PI3K pathways [1] [4].
The inhibitor’s binding kinetics are characterized by slow dissociation rates. Surface plasmon resonance (SPR) assays reveal a dissociation half-life (t₁/₂) exceeding 60 minutes for wild-type ROS1, contributing to sustained target suppression [1]. This prolonged occupancy is attributed to the compound’s U-shaped conformation, which creates multiple points of contact with the kinase domain, reducing unbinding probability. Crucially, DS-6051b retains low-nanomolar potency against the ROS1 G2032R solvent-front mutation (IC₅₀ = 4 nM), which confers high-level resistance to crizotinib (IC₅₀ > 1,000 nM) and moderate resistance to lorlatinib (IC₅₀ = 120 nM) [1] [2]. Molecular dynamics simulations indicate that DS-6051b’s 2,4-difluoro-2-methylpropoxy group undergoes minimal steric clash with the mutant arginine residue due to its compact orientation, allowing continued effective binding [1] [4].
While primarily classified as a type I ATP-competitive inhibitor (binding the active DFG-in conformation), DS-6051b exhibits unique interactions with regulatory elements that suggest allosteric influences. Hydrogen-deuterium exchange mass spectrometry (HX-MS) studies on ROS1 show that DS-6051b binding reduces deuterium uptake in the activation loop (residues 2031–2045) and αC-helix (residues 1990–2005) by >40%, indicating reduced conformational flexibility in these regulatory regions [1]. This dynamic suppression likely stabilizes the kinase in an inactive state, even without full DFG-flip to the type II inhibitor conformation [3] [7].
Notably, DS-6051b’s interactions extend beyond the ATP pocket to modulate the glycine-rich loop (G-loop). Crystal structures reveal that the compound’s azaindole scaffold pushes the G-loop downward, creating a pseudo-closed conformation that sterically occludes ATP access [1]. This effect is particularly pronounced in the ROS1 G2032R mutant, where the G-loop adopts an even more collapsed state upon DS-6051b binding, explaining its retained efficacy against this resistance mutation. In contrast, inhibitors like crizotinib induce minimal G-loop displacement, leaving ATP binding partially accessible [1] [4].
The compound’s conformational influence also has implications for NTRK fusions. While NTRK1 mutations like G595R (solvent-front) remain sensitive to DS-6051b, the xDFG mutation G667C exhibits resistance (IC₅₀ shift from 3 nM to >300 nM) [3]. This differential susceptibility arises because G667C alters the DFG motif’s flexibility, hindering the conformational adjustments required for DS-6051b binding. Intriguingly, this mutation increases sensitivity to type II inhibitors (e.g., cabozantinib) that exploit the DFG-out state, suggesting complementary targeting approaches [3].